3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-13-22-19(12-20(23-13)29-4)24-15-6-8-16(9-7-15)25-21(26)14-5-10-17(27-2)18(11-14)28-3/h5-12H,1-4H3,(H,25,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRERFEPWDPCNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under acidic conditions to form the amide bond.
Introduction of the Pyrimidine Moiety: The pyrimidine moiety can be introduced through a nucleophilic substitution reaction, where the amino group of the pyrimidine derivative reacts with the benzamide core.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following compounds share the benzamide core or pyrimidine heterocycle but differ in substituents, linkage, or biological targets.
Table 1: Structural and Molecular Comparison
Structure-Activity Relationship (SAR) Insights
Methoxy Substitutions : 3,4-Dimethoxy groups enhance membrane permeability compared to 2,4-dimethoxy isomers (e.g., vs. ).
Heterocyclic Influence : Pyrimidines with 6-methoxy-2-methyl groups (target) improve target binding vs. pyrrolidinyl () or diphenyl () variants.
Linker Flexibility: Amino linkages (target) allow better conformational adaptation than rigid oxadiazole () or ether linkers ().
Biological Activity
3,4-Dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. The structural features of this compound suggest it may exhibit significant pharmacological properties, which warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.4 g/mol. Its structure includes a benzamide core substituted with methoxy and pyrimidine groups, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₄O₄ |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 946272-51-1 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit various cancer cell lines, with IC50 values often in the nanomolar range. A study highlighted that certain benzamide derivatives demonstrated potent cytotoxicity against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines, suggesting a promising avenue for further research into this compound's anticancer potential .
Antiviral Activity
The compound's structural similarity to known antiviral agents raises the possibility of activity against viral infections. Specifically, studies on related benzamide derivatives have shown efficacy against Hepatitis B virus (HBV), indicating that this compound may also possess antiviral properties. The mechanism appears to involve the modulation of intracellular pathways that enhance antiviral responses .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines :
- Antiviral Mechanism Exploration :
Q & A
Q. What are the critical steps for synthesizing 3,4-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide with high purity?
- Methodological Answer : The synthesis involves sequential coupling reactions. First, prepare the pyrimidine-4-amine intermediate via nucleophilic aromatic substitution between 4-aminoacetophenone and 6-methoxy-2-methylpyrimidin-4-amine under reflux in anhydrous acetonitrile (70°C, 12 hours). Next, couple this intermediate with 3,4-dimethoxybenzoyl chloride using a Schlenk line under inert conditions (argon, 0°C→RT, 24 hours). Purify via gradient column chromatography (silica gel, hexane/EtOAc 7:3→1:1) and validate purity using HPLC (≥95%) and ¹H/¹³C NMR . Hazard analysis for reagents like dichloromethane and sodium pivalate is critical .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm). ESI-MS in positive ion mode identifies the molecular ion peak ([M+H]⁺). FT-IR verifies amide C=O stretching (~1650 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹). For ambiguous stereochemistry, 2D NOESY can resolve spatial interactions between the benzamide and pyrimidine moieties .
Q. How to design initial biological screening assays for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, phosphodiesterases) due to the pyrimidine scaffold’s role in ATP mimicry. Use recombinant enzymes (e.g., EGFR, CDK2) with fluorescent ADP-Glo™ kits. For antimicrobial screening, follow CLSI guidelines with Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) at 10–100 µM concentrations .
Advanced Research Questions
Q. How to address contradictory cytotoxicity data in different cancer cell lines?
- Methodological Answer : Contradictions often arise from variable expression of drug efflux pumps (e.g., P-gp) or metabolic enzymes. Perform RNA-seq or qPCR to correlate activity with ABCB1 (P-gp) or CYP3A4 expression. Use isogenic cell pairs (e.g., MCF-7 vs. MCF-7/P-gp) to isolate resistance mechanisms. Validate with pharmacokinetic profiling (plasma protein binding, microsomal stability) .
Q. What strategies improve metabolic stability of the methoxy groups?
- Methodological Answer : Replace metabolically labile methoxy groups with trifluoromethoxy (-OCF₃) or deuterated methoxy (-OCD₃) substituents. Assess stability using human liver microsomes (HLMs) with NADPH cofactor. Monitor demethylation via LC-MS/MS. Comparative studies show trifluoromethoxy analogs increase t₁/₂ by 3-fold in HLMs .
Q. How to resolve ambiguities in SAR for pyrimidine substitutions?
- Methodological Answer : Synthesize a focused library of analogs with systematic substitutions (e.g., -CH₃, -Cl, -CF₃ at pyrimidine C-2). Test in parallel against target enzymes (e.g., Bcl-2 for apoptosis studies). Use molecular docking (AutoDock Vina) to map steric/electronic effects. For example, 2-methyl groups enhance hydrophobic interactions in Bcl-2 pockets, while 6-methoxy improves solubility .
Data Analysis & Optimization
Q. How to optimize reaction conditions for scaling up synthesis?
- Methodological Answer : Implement Design of Experiments (DoE) to optimize temperature, solvent (DMF vs. acetonitrile), and catalyst (e.g., Pd(OAc)₂). Monitor reaction progress via in-situ FT-IR . For scale-up (>100 mmol), switch from batch to continuous flow reactors with in-line purification (catch-and-release columns). Hazard assessments for exothermic steps are critical .
Q. What analytical methods validate batch-to-batch consistency?
- Methodological Answer : Use UPLC-PDA (λ = 254 nm) with a C18 column (2.1 × 50 mm, 1.7 µm) to compare retention times and peak areas. Perform DSC (differential scanning calorimetry) to confirm polymorph consistency (melting endotherm ~215–220°C). Elemental analysis (C, H, N) must align within ±0.4% of theoretical values .
Mechanistic & Translational Studies
Q. How to elucidate the mode of action in enzyme inhibition?
- Methodological Answer : Conduct surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for target enzymes. For time-dependent inhibition, use jump-dilution assays . X-ray crystallography of enzyme-inhibitor complexes (e.g., Bcl-2) reveals critical hydrogen bonds with the benzamide carbonyl and pyrimidine N-1 .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Methodological Answer :
Use Sprague-Dawley rats (IV/oral dosing, 10 mg/kg) with serial blood sampling. Analyze plasma via LC-MS/MS to calculate AUC, Cmax, and t₁/₂. For tissue distribution, perform QWBA (quantitative whole-body autoradiography) . Note that high logP (>3) may necessitate lipidic formulations to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
